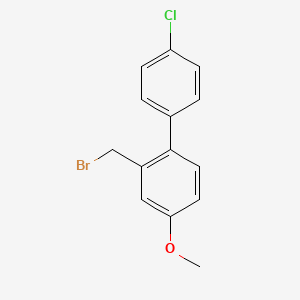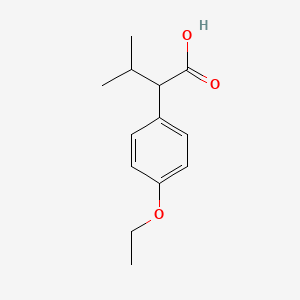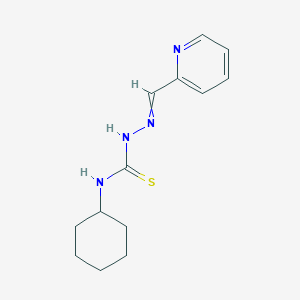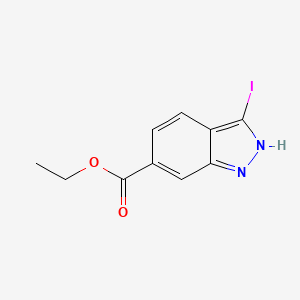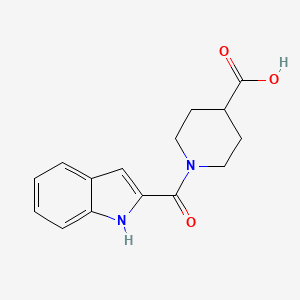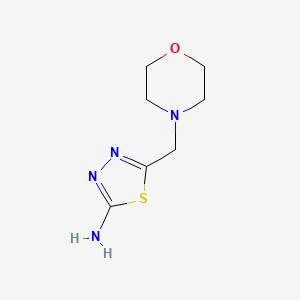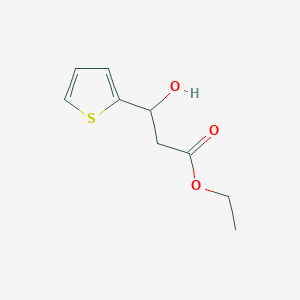
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate
Vue d'ensemble
Description
Beta-Hydroxythiophene-2-propanoic acid ethyl ester: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Hydroxythiophene-2-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of beta-Ketothiophene-2-propanoic acid ethyl ester.
Reduction: Formation of beta-Hydroxythiophene-2-propanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Beta-Hydroxythiophene-2-propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Thiophene-2-carboxylic acid ethyl ester
- Thiophene-3-carboxylic acid ethyl ester
- Beta-Hydroxythiophene-3-propanoic acid ethyl ester
Comparison: Beta-Hydroxythiophene-2-propanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C9H12O3S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3 |
Clé InChI |
DWGLMTZYPUURJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CS1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzene, 1-[[(3-iodo-2-propynyl)oxy]methoxy]-4-methoxy-](/img/structure/B8626033.png)
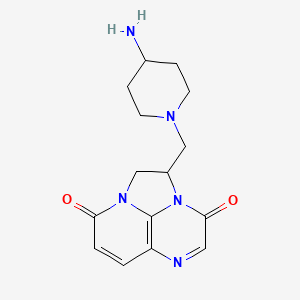
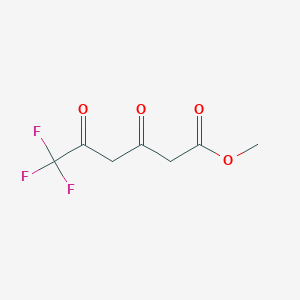

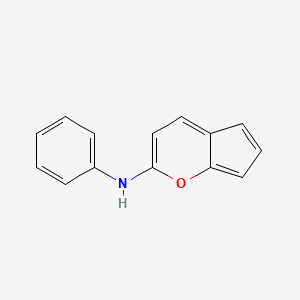
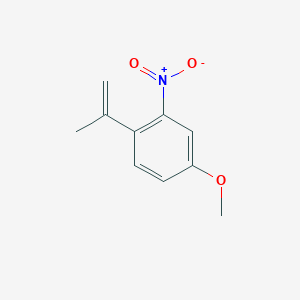
![1-Methyl-5-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B8626080.png)
